2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified in a study screening commercial libraries for molecules that inhibit receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation. [] Osteoclasts are large multinucleated cells essential for bone resorption, and excessive osteoclast differentiation can lead to pathological bone loss and destruction. [] 2N1HIA emerged as a potential therapeutic agent for bone diseases associated with excessive bone resorption, such as osteoporosis. []
Synthesis Analysis
The provided papers do not contain information on the synthesis of 2N1HIA. The compound was selected from commercial libraries for its effect on osteoclast differentiation. []
Chemical Reactions Analysis
The provided papers do not describe specific chemical reactions involving 2N1HIA. The focus of the research is on its biological activity and mechanism of action in osteoclast differentiation. []
Mechanism of Action
2N1HIA inhibits osteoclast differentiation by targeting specific steps in the process without affecting RANKL signaling pathways or the expression of most osteoclast-specific gene markers. [] The key aspects of its mechanism of action include:
Suppression of Cathepsin K Expression: 2N1HIA significantly reduces the expression of cathepsin K, a protease crucial for bone resorption. [] By downregulating cathepsin K, 2N1HIA hinders the osteoclasts' ability to break down bone tissue. []
Downregulation of CD47: 2N1HIA impacts the expression levels of CD47, an early marker involved in osteoclast fusion. [] This suggests that 2N1HIA might interfere with the formation of multinucleated osteoclasts from their precursor cells. []
Decreased MMP-9 Activity: 2N1HIA treatment leads to decreased activity of matrix metalloproteinase-9 (MMP-9). [] MMP-9 plays a role in bone remodeling and extracellular matrix degradation. []
Impaired Bone Resorption and Actin Ring Formation: As a consequence of its effects on cathepsin K, CD47, and MMP-9, 2N1HIA effectively diminishes bone resorption activity and the formation of actin rings, structures essential for osteoclast function. []
Applications
The primary application of 2N1HIA, based on the research presented, is its potential as an inhibitor of osteoclast differentiation. [] This property makes it a promising candidate for the development of novel therapies to prevent and/or treat diseases characterized by excessive bone resorption, including:
Osteoporosis: A condition leading to weakened and brittle bones due to increased bone resorption and decreased bone formation. []
Other Bone Diseases: 2N1HIA may be beneficial in managing other bone diseases where excessive osteoclast activity contributes to bone destruction. []
Compound Description: 2N1HIA is a compound that exhibits significant inhibitory effects on osteoclast differentiation. It achieves this by suppressing the expression of cathepsin K, a critical protease for bone resorption, and reducing the activity of matrix metalloprotease-9 (MMP-9). [] 2N1HIA does not affect the expression of osteoclast-specific gene markers or interfere with RANKL signaling pathways. [] These properties make it a potential candidate for the prevention and treatment of osteoporosis and other bone diseases associated with excessive bone resorption. []
Relevance: While not directly structurally similar to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, Ivacaftor is included here due to its context within the research on potentiators for cystic fibrosis. The article highlighting Ivacaftor's negative interaction with correctors also discusses the identification of alternative potentiators that do not interfere with corrector action. [] These alternative potentiators belong to various structural classes, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles, suggesting the importance of exploring diverse structures for potentiator development and providing a potential direction for further investigation related to the target compound.
Compound Description: Jaceosidin is a known inhibitor of the high-risk human papillomavirus 16 E6 protein. [] It exhibits its inhibitory activity by binding to the E6 protein and interfering with its interaction with the tumor suppressor p53 protein. []
Relevance: Jaceosidin served as a template for virtual screening to identify novel drug-like compounds with similar properties and potential inhibitory activity against HPV 16 E6 protein. [] This screening led to the identification of five potential inhibitors, including two with binding energies comparable to Jaceosidin. [] Although Jaceosidin is not structurally similar to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, this research approach highlights the use of known inhibitors as starting points for discovering new compounds with desired biological activity through virtual screening techniques, which could be a valuable strategy for further investigation related to the target compound.
Compound Description: Ciprofloxacin is a broad-spectrum antibiotic belonging to the quinolone class. [, ] It exhibits antibacterial activity against a wide range of Gram-negative and some Gram-positive bacteria. [, ] Research has shown the presence of ciprofloxacin-resistant bacteria in sewage influent, highlighting the issue of antibiotic resistance. []
Relevance: While not directly structurally related to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, ciprofloxacin is mentioned in the context of developing novel Fe(III) heterochelates that incorporate ciprofloxacin as a ligand. [] These heterochelates were investigated for their potential antibacterial activity. [] This research demonstrates the exploration of metal complexes incorporating existing antibiotics as a strategy for developing new antibacterial agents, which could be a potential avenue for further research related to the target compound.
α-Methyl-5-hydroxytryptamine (α-Me-5-HT)
Compound Description: α-Me-5-HT is a 5-HT2 receptor agonist that potently stimulates contractions in pregnant human myometrium. [] Its activity is mediated through the 5-HT2A receptor subtype, as confirmed by the selective antagonist ketanserin. []
Relevance: α-Me-5-HT was used as a pharmacological tool to characterize the presence and functionality of the 5-HT2A receptor in pregnant human myometrium. [] This research highlights the importance of understanding receptor pharmacology and utilizing selective agonists and antagonists to identify potential therapeutic targets. While α-Me-5-HT is not directly structurally related to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, this study emphasizes the importance of studying receptor interactions and utilizing pharmacological tools to assess potential therapeutic applications of novel compounds.
Compound Description: Ketanserin is a selective 5-HT2A receptor antagonist. [] It effectively inhibits α-Me-5-HT-induced contractions in pregnant human myometrium, confirming the involvement of the 5-HT2A receptor subtype. [] Ketanserin does not affect oxytocin-induced contractions, indicating its selectivity for the 5-HT2A receptor. []
Relevance: Ketanserin, used alongside α-Me-5-HT, confirms the presence and functional role of the 5-HT2A receptor in pregnant human myometrium. [] This research emphasizes the importance of utilizing selective antagonists to confirm the mechanism of action of agonists and identify potential therapeutic targets. While Ketanserin is not directly structurally related to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, this study provides a framework for investigating the pharmacological properties of novel compounds and their potential interactions with specific receptor subtypes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.